4-Bromo-5-methoxythiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-methoxythiophene-2-carboxylic acid (BMTC) is a heterocyclic organic compound with a molecular formula of C7H5BrNO3S. It has a molecular weight of 237.07 . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-bromo-4-methoxy-2-thiophenecarboxylic acid . The InChI code for the compound is 1S/C6H5BrO3S/c1-10-3-2-4 (6 (8)9)11-5 (3)7/h2H,1H3, (H,8,9) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Activity
- 4-Bromo-5-methoxythiophene-2-carboxylic acid has been involved in various synthesis processes, particularly for producing compounds with potential biological activities. Göksu and Uğuz (2005) synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid, a compound related to this compound, showing in vitro antibacterial activity against pathogenic bacteria (Göksu & Uğuz, 2005).
Polymer and Material Science
- In material science, this compound and its derivatives have applications in developing polymers with unique properties. Lee, Shim, and Shin (2002) worked on a simple preparation of terthiophene-3′-carboxylic acid, a related compound, and characterized its polymer, showing potential for use in functionalized polyterthiophenes (Lee, Shim, & Shin, 2002).
Solid Phase Synthesis
- Huang and Tang (2003) described a method for solid phase synthesis of benzothiazoles and thiophene derivatives based on resin-bound cyclic malonic acid ester. This method involves processes that could be relevant for the manipulation of compounds like this compound (Huang & Tang, 2003).
Chemical Synthesis and Modification
- Kostyuchenko et al. (2018) used a process involving bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids to obtain derivatives that could be relevant for this compound. This demonstrates the compound's utility in complex chemical synthesis (Kostyuchenko et al., 2018).
Electrochemical Applications
- Cihaner and Önal (2007) conducted studies on the electrochemical synthesis of poly(3-bromo-4-methoxythiophene), which is closely related to this compound. They investigated its application in electrochromic devices, indicating potential uses in electronic applications (Cihaner & Önal, 2007).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-methoxythiophene-2-carboxylic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth and division, signal transduction, and gene transcription.
Mode of Action
It is believed to interact with its target enzyme, potentially altering its activity and leading to changes in the cellular processes it regulates .
Biochemical Pathways
Given its target, it may influence pathways involving tyrosine phosphorylation, which are critical for numerous cellular functions .
Result of Action
Given its target, it may influence cellular processes regulated by tyrosine phosphorylation .
Properties
IUPAC Name |
4-bromo-5-methoxythiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPICAYMGEMHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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